molecular formula C8H9N3O B578998 5-cyano-1-methyl-2H-pyridine-3-carboxamide CAS No. 15831-41-1

5-cyano-1-methyl-2H-pyridine-3-carboxamide

Cat. No.: B578998
CAS No.: 15831-41-1
M. Wt: 163.18
InChI Key: PJUYDKLUJTWPED-UHFFFAOYSA-N
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Description

5-cyano-1-methyl-2H-pyridine-3-carboxamide is a heterocyclic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with cyano and carboxamide groups, making it a versatile molecule for chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-1-methyl-2H-pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoacetamide with methylamine in the presence of a base, followed by cyclization to form the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, recrystallization, and purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-cyano-1-methyl-2H-pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in chemical synthesis and pharmaceutical applications.

Scientific Research Applications

5-cyano-1-methyl-2H-pyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-cyano-1-methyl-2H-pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyano-2-methyl-1,2-dihydro-3-pyridinecarboxamide
  • 5-Cyano-1-ethyl-1,2-dihydro-3-pyridinecarboxamide
  • 5-Cyano-1-methyl-1,2-dihydro-4-pyridinecarboxamide

Uniqueness

5-cyano-1-methyl-2H-pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines.

Properties

CAS No.

15831-41-1

Molecular Formula

C8H9N3O

Molecular Weight

163.18

IUPAC Name

5-cyano-1-methyl-2H-pyridine-3-carboxamide

InChI

InChI=1S/C8H9N3O/c1-11-4-6(3-9)2-7(5-11)8(10)12/h2,4H,5H2,1H3,(H2,10,12)

InChI Key

PJUYDKLUJTWPED-UHFFFAOYSA-N

SMILES

CN1CC(=CC(=C1)C#N)C(=O)N

Synonyms

Nicotinamide, 5-cyano-1,2-dihydro-1-methyl- (8CI)

Origin of Product

United States

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